molecular formula C16H12N4O4 B8219228 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

Cat. No.: B8219228
M. Wt: 324.29 g/mol
InChI Key: YEGGBYRIRLOQOP-UHFFFAOYSA-N
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Description

4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is a complex organic compound characterized by the presence of an amino group attached to a triazole ring, which is further connected to two benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves the reaction of 4-amino-1,2,4-triazole with benzoic acid derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include nitro-substituted triazole derivatives, reduced triazoline compounds, and various substituted benzoic acid derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    4,4’-Dibenzoic acid: Lacks the triazole ring but shares the benzoic acid moieties.

    4-Amino-3,5-dimethyl-1,2,4-triazole: A triazole derivative with additional methyl groups, affecting its reactivity and properties.

Uniqueness

4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is unique due to its combination of the triazole ring and benzoic acid groups, providing a versatile scaffold for various chemical modifications and applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-[4-amino-5-(4-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c17-20-13(9-1-5-11(6-2-9)15(21)22)18-19-14(20)10-3-7-12(8-4-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGGBYRIRLOQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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